molecular formula C22H22N2O B6005253 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one

1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one

Cat. No. B6005253
M. Wt: 330.4 g/mol
InChI Key: LSAFVGRCGBBSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one, also known as MMPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MMPI has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one involves the inhibition of the enzyme, monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters, such as serotonin and dopamine, in the brain. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on the brain and body.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as serotonin and dopamine, in the brain. This can lead to an improvement in mood and cognitive function. 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has also been shown to have anti-inflammatory properties and can reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one in laboratory experiments is its ability to inhibit MAO, which can have a variety of effects on the brain and body. However, a limitation of using 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one is its potential toxicity, which can be dose-dependent. Careful consideration must be taken when using 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one in laboratory experiments to ensure that it is used safely and effectively.

Future Directions

For research on 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one include studying its potential as a therapeutic agent for neurodegenerative diseases and cancer therapy, as well as determining the optimal dosage and administration for maximum efficacy and safety.

Synthesis Methods

The synthesis of 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one involves the reaction of 3-methylphenylhydrazine with 3-methylacetophenone in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with sodium hydroxide to yield 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one. This synthesis method has been optimized to produce high yields of 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one with purity levels suitable for scientific research.

Scientific Research Applications

1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has been studied for its potential applications in biomedical research. It has been shown to have anti-tumor properties in vitro and in vivo, making it a promising candidate for cancer therapy. 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has also been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins.

properties

IUPAC Name

3-(3-methylanilino)-1-(3-methylphenyl)-5,6-dihydro-4H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-15-7-5-9-17(13-15)23-21-19-11-3-4-12-20(19)24(22(21)25)18-10-6-8-16(2)14-18/h5-10,12-14,23H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAFVGRCGBBSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3CCCC=C3N(C2=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-

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